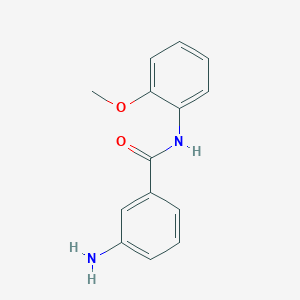

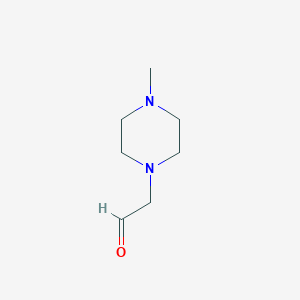

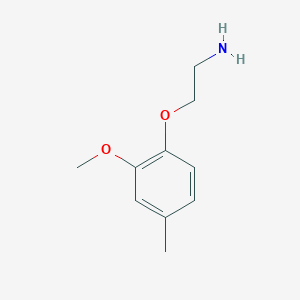

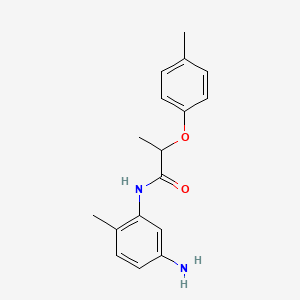

N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of an amino group attached to a methoxyphenyl ring and an acetamide moiety. These compounds are often intermediates or end products in the synthesis of pharmaceuticals and may possess biological activities, such as anticonvulsant or enzyme inhibition properties .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reduction, acetylation, and the formation of various bonds. For instance, the reduction of N-(2-methoxy-4-nitrophenyl)acetamide with Pd/C as a catalyst under a hydrogen atmosphere is a step in the synthesis of a side chain for an anticancer drug . Another synthesis pathway involves the conversion of aromatic organic acids into esters, hydrazides, and then thiols, followed by a reaction with bromoacetamide in the presence of DMF and NaH . These methods highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide is characterized by the presence of amide groups and methoxy substituents. The crystal structure of one such compound reveals a linearly extended conformation with specific interplanar angles between amide groups . These structural features are crucial as they can influence the compound's biological activity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are varied and include reduction, acetylation, and sulfatase treatment. For example, the synthesis of N-hydroxyacetaminophen involves the reduction of a nitro group to a hydroxylamine, followed by acetylation . These reactions are essential for creating the desired functional groups that confer the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, N-hydroxyacetaminophen is moderately unstable at physiological pH and temperature, while its phenolic sulfate conjugate is stable . The stability and solubility of these compounds can affect their pharmacokinetics and pharmacodynamics, which are critical factors in drug design and development.

科学的研究の応用

Anthelminthic Properties

N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, a derivative of N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide, exhibits significant anthelminthic properties. Studies have shown its effectiveness against nematodes, filariae, and cestodes in rodents, as well as against hookworms and large roundworms in dogs (Wollweber et al., 1979).

Catalytic Hydrogenation in Dye Synthesis

N-(3-Amino-4-methoxyphenyl)acetamide, related to N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide, is an important intermediate in the production of azo disperse dyes. A novel Pd/C catalyst developed for hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide demonstrates high activity and selectivity (Zhang Qun-feng, 2008).

Constituent Amino Acids in Toxins

L-forms of 2-amino-5-(p-methoxyphenyl)pentanoic acid, which share structural similarities with N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide, are key amino acids in AM-toxins. These compounds have shown potential for synthesis and resolution, contributing to the study of toxin structures (Shimohigashi et al., 1976).

Anticancer Properties

Compounds structurally related to N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide have been synthesized and evaluated for their potential anticancer properties. Notably, some derivatives demonstrated significant cytotoxicity against various human leukemic cell lines, indicating potential as anticancer agents (Vinayak et al., 2014).

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate structurally similar to N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide, plays a crucial role in the natural synthesis of antimalarial drugs. Studies have explored its chemoselective monoacetylation, which is important for developing antimalarial therapeutics (Magadum & Yadav, 2018).

特性

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-6-10(13)12-8-5-7(11)3-4-9(8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQJTRBHWFKEDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC(=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588155 |

Source

|

| Record name | N-(5-Amino-2-methoxyphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide | |

CAS RN |

926194-19-6 |

Source

|

| Record name | N-(5-Amino-2-methoxyphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)